molecular formula C11H10N2O2 B14446628 2(1H)-Pyrazinone, 3-(4-hydroxyphenyl)-6-methyl- CAS No. 73226-86-5

2(1H)-Pyrazinone, 3-(4-hydroxyphenyl)-6-methyl-

Katalognummer: B14446628
CAS-Nummer: 73226-86-5
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: LHLOHCMIVPRRLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone, 3-(4-hydroxyphenyl)-6-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with methylhydrazine to form an intermediate, which is then cyclized to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyrazinone, 3-(4-hydroxyphenyl)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyrazinone, 3-(4-hydroxyphenyl)-6-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2(1H)-Pyrazinone, 3-(4-hydroxyphenyl)-6-methyl- involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The pyrazinone ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2(1H)-Pyrazinone, 3-(4-hydroxyphenyl)-6-methyl- is unique due to the presence of both the pyrazinone ring and the hydroxyphenyl group, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

73226-86-5

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

3-(4-hydroxyphenyl)-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O2/c1-7-6-12-10(11(15)13-7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,13,15)

InChI-Schlüssel

LHLOHCMIVPRRLY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.